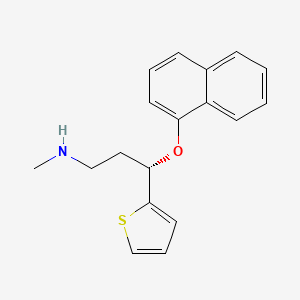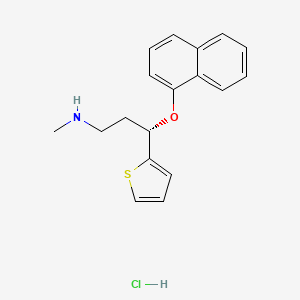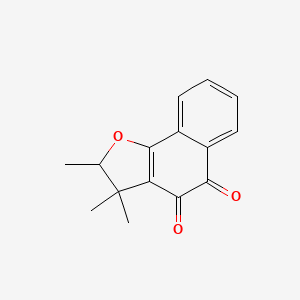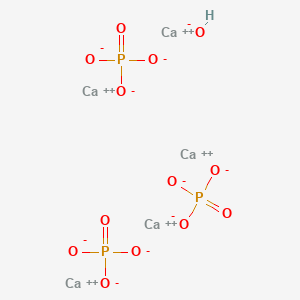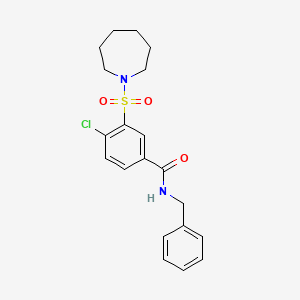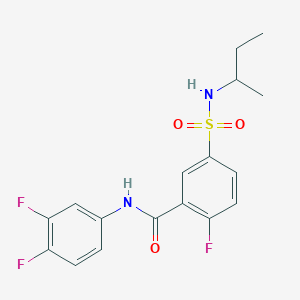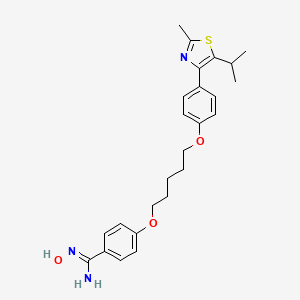
Erythrocentaurin
Overview
Description
Erythrocentaurin is a natural compound derived from the Gentianaceae family, specifically from the plant Enicostemma littorale. It is known for its significant biological activities, particularly as a hepatitis B virus inhibitor . The compound has a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol .
Mechanism of Action
Target of Action
Erythrocentaurin, a natural compound, has been identified as a new class of inhibitor for the Hepatitis B Virus (HBV) . This suggests that the primary target of this compound is the HBV.
Mode of Action
It is suggested that this compound interacts with its target, the HBV, and inhibits its replication . This interaction and the resulting changes contribute to its anti-HBV activity.
Biochemical Pathways
It is known that this compound is a metabolite of swertiamarin . Swertiamarin undergoes hydrolysis to give aglycone by bacterial β-glucosidase, which is readily converted to this compound . This suggests that this compound might be involved in the metabolic pathways of Swertiamarin.
Pharmacokinetics
It is known that this compound is a metabolite of swertiamarin . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of Swertiamarin could impact the bioavailability of this compound.
Result of Action
The result of this compound’s action is the inhibition of HBV replication . This anti-HBV activity suggests that this compound could potentially be used in the treatment of diseases caused by HBV.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the presence of intestinal bacteria is necessary for the conversion of Swertiamarin to this compound . Therefore, the gut microbiota could play a crucial role in the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Erythrocentaurin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the secretion of gastric juice, thereby improving digestion . It may also have anti-inflammatory and antimicrobial properties , suggesting interactions with proteins involved in immune response.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the replication of hepatitis B virus DNA in HepG 2.2.15 cell line in vitro .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the replication of hepatitis B virus DNA, suggesting that it may interact with the viral DNA or proteins involved in its replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to rapidly metabolize in the presence of intestinal bacteria, with 70.23% remaining at 30 min and 0% remaining at 60 min . This suggests that this compound may have a short half-life in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by intestinal bacteria into six metabolites, including reduction products, a hydrolytic product, and a dehydration product of this compound aglycone . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrocentaurin can be isolated from the ethyl acetate fraction of Enicostemma littorale using medium-pressure liquid chromatography. The method involves a step gradient from 10 to 20% ethyl acetate in n-hexane, processed through a Si60 column . The recovery rate of this compound using this method is approximately 87.77% .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but the isolation method mentioned above can be scaled up for larger quantities. The use of high-pressure liquid chromatography (HPLC) and other advanced chromatographic techniques can enhance the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Erythrocentaurin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to exhibit concentration-dependent α-amylase inhibition .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which have been studied for their enhanced biological activities .
Scientific Research Applications
Erythrocentaurin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of its derivatives.
Medicine: The compound is a potent inhibitor of the hepatitis B virus, showing promise in antiviral therapies.
Industry: this compound’s antibacterial properties make it useful in developing antimicrobial agents.
Comparison with Similar Compounds
Erythrocentaurin is unique due to its dual activity as an antiviral and α-amylase inhibitor. Similar compounds include:
Gentiopicroside: Another secoiridoid glucoside from the Gentianaceae family, known for its hepatoprotective and anti-inflammatory properties.
Swertiamarin: Found in Enicostemma littorale, it exhibits antidiabetic and anti-inflammatory activities.
Gentiopicrin: Known for its liver-protective effects and fast absorption in vivo.
Properties
IUPAC Name |
1-oxo-3,4-dihydroisochromene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUADBWMDDLWUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC(=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198282 | |
| Record name | Erythrocentaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50276-98-7 | |
| Record name | Erythrocentaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50276-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrocentaurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrocentaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROCENTAURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295RS6D94V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


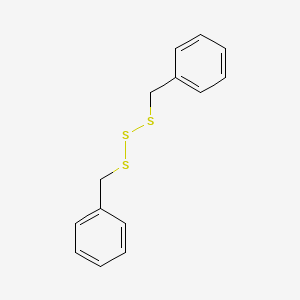
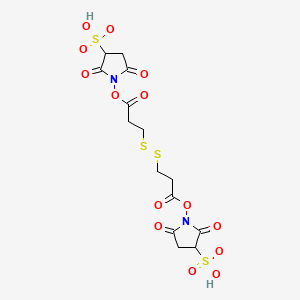

![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)
